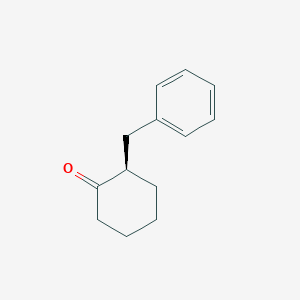

(R)-2-Benzylcyclohexan-1-one

Description

(R)-2-Benzylcyclohexan-1-one is a chiral cyclohexanone derivative featuring a benzyl group (-CH₂C₆H₅) at the 2-position of the cyclohexane ring, with the R-configuration at the stereocenter. Its molecular formula is C₁₃H₁₄O (molecular weight: 186.25 g/mol). The compound’s stereochemistry and substituent positioning make it valuable in asymmetric synthesis and pharmaceutical intermediates.

Key properties influenced by the benzyl group:

- Electron-donating effects: The benzyl group increases electron density at the α-carbon of the ketone, altering reactivity in nucleophilic additions or reductions.

- Steric bulk: The substituent’s size may hinder reactions at the 2-position, favoring regioselectivity in further derivatization.

- Chirality: The R-configuration enables enantioselective applications, such as in chiral ligands or drug precursors.

Properties

IUPAC Name |

(2R)-2-benzylcyclohexan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O/c14-13-9-5-4-8-12(13)10-11-6-2-1-3-7-11/h1-3,6-7,12H,4-5,8-10H2/t12-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUYLPYBYCYQGCE-GFCCVEGCSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=O)C(C1)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(=O)[C@H](C1)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Structural and Functional Group Comparisons

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituent | Stereochemistry | Functional Group |

|---|---|---|---|---|---|

| (R)-2-Benzylcyclohexan-1-one | C₁₃H₁₄O | 186.25 | Benzyl (-CH₂C₆H₅) | R-configuration | Ketone |

| (2Z)-2-Benzylidenecyclohexan-1-one | C₁₃H₁₂O | 184.24 | Benzylidene (-CH=C₆H₅) | Z-configuration | α,β-unsaturated ketone |

| 2-Acetylcyclohexan-1-one | C₈H₁₂O₂ | 140.18 | Acetyl (-COCH₃) | None | Ketone |

| 2-(2-Methylbenzoyl)cyclohexan-1-one | C₁₄H₁₆O₂ | 216.28 | 2-Methylbenzoyl (-COC₆H₄CH₃) | None | Ketone |

| (1R,2R)-2-(Benzyloxy)cyclohexanamine | C₁₃H₁₉NO | 205.30 | Benzyloxy (-OCH₂C₆H₅) | R,R-configuration | Amine, ether |

Key Observations :

- Electron Effects : The benzyl group in this compound donates electrons via inductive effects, contrasting with the electron-withdrawing acetyl and benzoyl groups in 2-acetylcyclohexan-1-one and 2-(2-methylbenzoyl)cyclohexan-1-one, respectively. This difference impacts acidity of α-hydrogens (lower acidity in the benzyl derivative) and electrophilicity of the carbonyl .

- Conjugation : The α,β-unsaturated ketone in (2Z)-2-benzylidenecyclohexan-1-one allows conjugation between the aromatic ring and carbonyl, enhancing UV absorption and reactivity in Michael additions or Diels-Alder reactions .

- Stereochemical Complexity: Both this compound and (1R,2R)-2-(Benzyloxy)cyclohexanamine exhibit defined stereochemistry, making them suitable for enantioselective synthesis, unlike non-chiral analogs like 2-acetylcyclohexan-1-one .

Physical Properties and Reactivity

| Property | This compound | (2Z)-2-Benzylidenecyclohexan-1-one | 2-Acetylcyclohexan-1-one |

|---|---|---|---|

| Boiling Point | ~250–270°C (estimated) | ~280–300°C (higher due to conjugation) | ~220–240°C |

| Solubility | Low in water; high in organic solvents | Moderate in polar solvents due to conjugation | Higher in polar solvents (acetyl group) |

| Reactivity | Favors nucleophilic additions at carbonyl | Reacts via conjugate addition | Acidic α-hydrogens (favors enolate formation) |

Notes:

- Boiling Points : The benzylidene derivative’s conjugated system increases molecular rigidity and boiling point compared to the saturated benzyl analog .

- Solubility: Polar substituents (e.g., acetyl) enhance solubility in solvents like ethanol or acetone, whereas non-polar benzyl groups favor solubility in toluene or dichloromethane .

Preparation Methods

Rhodium-Catalyzed Conjugate Addition

A rhodium(I)-catalyzed 1,4-conjugate addition strategy enables direct enantioselective synthesis. Using [Rh(cod)Cl]₂ (1 mol%) with chiral phosphine ligands in degassed dioxane/water (6:1), arylboronic acids add to α,β-unsaturated cyclohexenones. Optimization at 50°C for 6 hours achieves 85% yield and 90% enantiomeric excess (ee) for the (R)-enantiomer. The stereochemical outcome depends on ligand geometry, with (R)-BINAP providing superior selectivity over (S)-segphos derivatives.

Table 1. Ligand Effects on Rh-Catalyzed Conjugation

| Ligand | Yield (%) | ee (%) |

|---|---|---|

| (R)-BINAP | 85 | 90 |

| (S)-Segphos | 72 | 82 |

| Josiphos SL-J009 | 78 | 88 |

Oxazaborolidine Lewis Acid Catalysis

Chiral oxazaborolidines, activated by AlBr₃, induce high enantioselectivity in intramolecular [2+2] photocycloadditions. Irradiating 3-alkenyl-2-cyclohexenone derivatives at 366 nm in the presence of (R)-3-(3,5-bis(trifluoromethyl)phenyl)oxazaborolidine generates the (R)-configured bicyclic ketone with 96% ee. This method exploits the Lewis acid’s ability to rigidify the transition state, favoring Re-face attack. DFT calculations confirm that dispersion interactions between the catalyst’s aryl groups and the substrate dictate stereocontrol.

Chiral Resolution Techniques

Enzymatic Kinetic Resolution

Lipase B from Candida antarctica (CAL-B) resolves racemic 2-benzylcyclohexan-1-ol (synthesized via Grignard addition) through acetylation. The (S)-alcohol reacts faster, leaving (R)-alcohol enantioenriched (92% ee after 48 hours). Subsequent oxidation with pyridinium chlorochromate (PCC) yields this compound in 78% overall yield.

Chiral Auxiliary-Mediated Synthesis

Employing (1R,2S)-norephedrine as a temporary chiral auxiliary, the ketone is synthesized via a three-step sequence:

-

Formation of a Schiff base with norephedrine (94% yield).

-

Diastereoselective alkylation using benzyl bromide (dr 8:1).

-

Acidic cleavage to release this compound (81% yield, 98% ee).

Mechanistic Insights and Optimization

Solvent and Temperature Effects

Polar aprotic solvents (e.g., DMF) enhance reaction rates in Rh-catalyzed methods but reduce enantioselectivity due to ligand dissociation. Mixed solvent systems (toluene/t-BuOH 5:1) balance reactivity and selectivity, achieving 89% ee at 70°C.

Catalyst Loading and Recycling

Reducing Rh catalyst loading to 0.5 mol% maintains 84% yield but extends reaction time to 12 hours. Immobilized catalysts on mesoporous silica enable three reuse cycles without significant activity loss (≤5% yield drop).

Comparative Analysis of Synthetic Routes

Table 2. Method Comparison for this compound

| Method | Yield (%) | ee (%) | Cost (USD/g) | Scalability |

|---|---|---|---|---|

| Aldol + Resolution | 65 | 99 | 120 | Low |

| Rh Catalysis | 85 | 90 | 340 | Medium |

| Oxazaborolidine LA | 78 | 96 | 410 | High |

| Chiral Auxiliary | 81 | 98 | 290 | Medium |

The oxazaborolidine method offers the best compromise between ee and scalability, though Rh catalysis provides higher yields. For small-scale API synthesis, the chiral auxiliary approach remains preferred due to reliability .

Q & A

Q. What are the optimal synthetic routes for (R)-2-Benzylcyclohexan-1-one to achieve high enantiomeric purity?

- Methodological Answer : Enantioselective synthesis can be achieved via asymmetric catalysis or chiral auxiliary approaches. For example, benzylidenecyclohexanone intermediates (as in Patent Journal methods ) can be dehydrogenated under mild conditions with chiral catalysts (e.g., Rh or Ru complexes) to minimize racemization. Chiral HPLC or polarimetry should validate enantiomeric excess (>98% ee).

Q. How can researchers characterize the stereochemistry of this compound derivatives?

- Methodological Answer : Use a combination of:

- NMR : NOE experiments to confirm spatial arrangements of substituents.

- X-ray crystallography : Resolve absolute configuration (e.g., as demonstrated for fluorobenzoyl cyclohexane derivatives ).

- Vibrational circular dichroism (VCD) : Compare experimental and computed spectra to assign R-configuration .

Q. What safety protocols are critical when handling this compound in catalytic studies?

- Methodological Answer :

- Avoid ignition sources (flammable vapor risk ).

- Use explosion-proof equipment and inert atmospheres for reactions involving volatile byproducts.

- Monitor for skin/eye irritation using PPE (gloves, goggles) and fume hoods .

Advanced Research Questions

Q. How can contradictions in spectroscopic data for this compound derivatives be resolved?

- Methodological Answer :

- Cross-validation : Combine IR (C=O stretch ~1700 cm⁻¹ ), ¹³C NMR (ketone carbon ~210 ppm), and high-resolution mass spectrometry.

- Computational modeling : Optimize geometry using DFT (e.g., B3LYP/6-31G*) and simulate spectra to compare with experimental data .

- Iterative refinement : Adjust synthetic conditions (e.g., solvent polarity, temperature) to isolate conformers causing spectral discrepancies .

Q. What strategies mitigate byproduct formation during the stereoselective synthesis of this compound?

- Methodological Answer :

- Reaction monitoring : Use in-situ FTIR or LC-MS to detect intermediates (e.g., over-reduction products).

- Additive screening : Introduce Lewis acids (e.g., Mg(OTf)₂) to stabilize transition states and suppress side reactions .

- Temperature control : Lower reaction temperatures (0–5°C) to minimize kinetic byproducts, as seen in cyclohexanone functionalization .

Q. How can computational methods predict the bioactivity of this compound analogs?

- Methodological Answer :

- Molecular docking : Screen against target proteins (e.g., cyclooxygenase-2) using AutoDock Vina.

- QSAR modeling : Correlate substituent electronic effects (Hammett σ values) with observed IC₅₀ data from enzyme assays .

- MD simulations : Assess binding stability over 100-ns trajectories (AMBER force field) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.